molecular formula C6H7F2N3 B12835476 Pyrimidine, 2,4-difluoro-6-dimethylamino-

Pyrimidine, 2,4-difluoro-6-dimethylamino-

Cat. No.: B12835476
M. Wt: 159.14 g/mol
InChI Key: WJTITHKMCYOWDZ-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-difluoro-6-dimethylamino- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,4-difluoro-6-dimethylamino- typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidine. The reaction proceeds through a series of steps where the chlorine atoms are replaced by fluorine and dimethylamino groups. Common reagents used in this synthesis include potassium fluoride and dimethylamine. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2,4-difluoro-6-dimethylamino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMSO.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-difluoro-6-dimethylamino- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor antagonism, it binds to receptors, preventing the natural ligand from activating the receptor and thus modulating the biological response .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H7F2N3

Molecular Weight

159.14 g/mol

IUPAC Name

2,6-difluoro-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C6H7F2N3/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3

InChI Key

WJTITHKMCYOWDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC(=N1)F)F

Origin of Product

United States

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